

Chemical and physical properties of Proglumetacin maleate

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Compound of Interest

Compound Name: *Proglumetacin maleate*

Cat. No.: *B1679171*

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Proglumetacin Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin maleate, a non-steroidal anti-inflammatory drug (NSAID), serves as a mutual prodrug of indomethacin and proglumide. This unique characteristic offers a dual therapeutic advantage: the potent anti-inflammatory and analgesic effects of indomethacin are coupled with the gastroprotective properties of proglumide. This technical guide provides an in-depth overview of the chemical and physical properties of **Proglumetacin maleate**, its mechanism of action, and detailed experimental protocols for its analysis and evaluation. The information is curated to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

Proglumetacin maleate is a complex molecule with distinct chemical and physical characteristics that are crucial for its formulation and therapeutic activity. A summary of these properties is presented below.

Chemical Identification

Property	Value
IUPAC Name	3-{4-[2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)ethyl]piperazin-1-yl}propyl N2-benzoyl-N,N-dipropyl-α-glutamate maleate
CAS Number	59209-40-4[1]
Chemical Formula	C ₅₄ H ₆₆ ClN ₅ O ₁₆
Molecular Weight	1076.57 g/mol [2]
Canonical SMILES	<chem>CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(C(C1)CCOC(=O)CC2=C(C)N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O</chem>
InChI Key	MKFWBVKQDGNXDW-SPIKMXEPSA-N

Physicochemical Properties

A comprehensive table of the physicochemical properties of **Proglumetacin maleate** is provided below. It is important to note that some specific experimental values, such as the boiling point, are not readily available in the public domain.

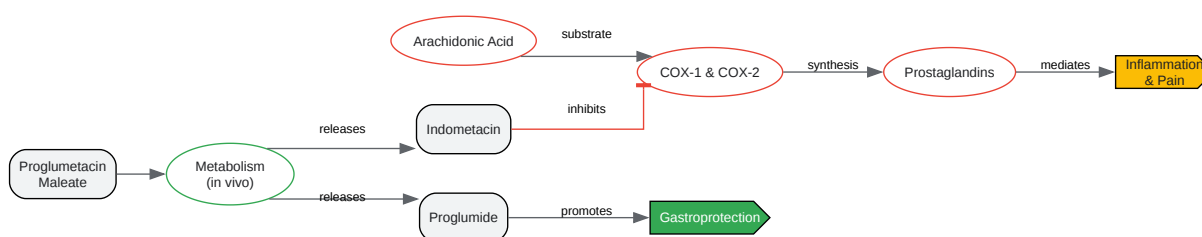
Property	Value	Source
Melting Point	146-148 °C	[3]
Boiling Point	Data not available	
Solubility	Sparingly soluble in water; soluble in ethanol.[4]	[4]
pKa	Data not available	
LogP (calculated)	7.3	[5]

Mechanism of Action

Proglumetacin maleate functions as a codrug, meaning it is a mutual prodrug of two active compounds: indometacin and proglumide.[6] Following oral administration, it is absorbed and metabolized, releasing indometacin and proglumide into the systemic circulation.[6]

- Indometacin: This component is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting COX enzymes, indometacin effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[7]
- Proglumide: This component possesses gastroprotective properties.[6] It acts as a cholecystikinin (CCK) antagonist, which helps to mitigate the gastric side effects commonly associated with NSAID therapy.

The metabolic activation and subsequent action of **Proglumetacin maleate** are depicted in the signaling pathway diagram below.



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Mechanism of Action of **Proglumetacin Maleate**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis and evaluation of **Proglumetacin maleate**.

UV-Visible Spectrophotometry for Quantification

This protocol describes a method for the quantitative determination of **Proglumetacin maleate** in a sample.

Objective: To determine the concentration of **Proglumetacin maleate** using UV-Visible spectrophotometry.

Principle: The method is based on measuring the absorbance of the sample at the wavelength of maximum absorption (λ_{max}) and relating it to the concentration using a standard calibration curve.

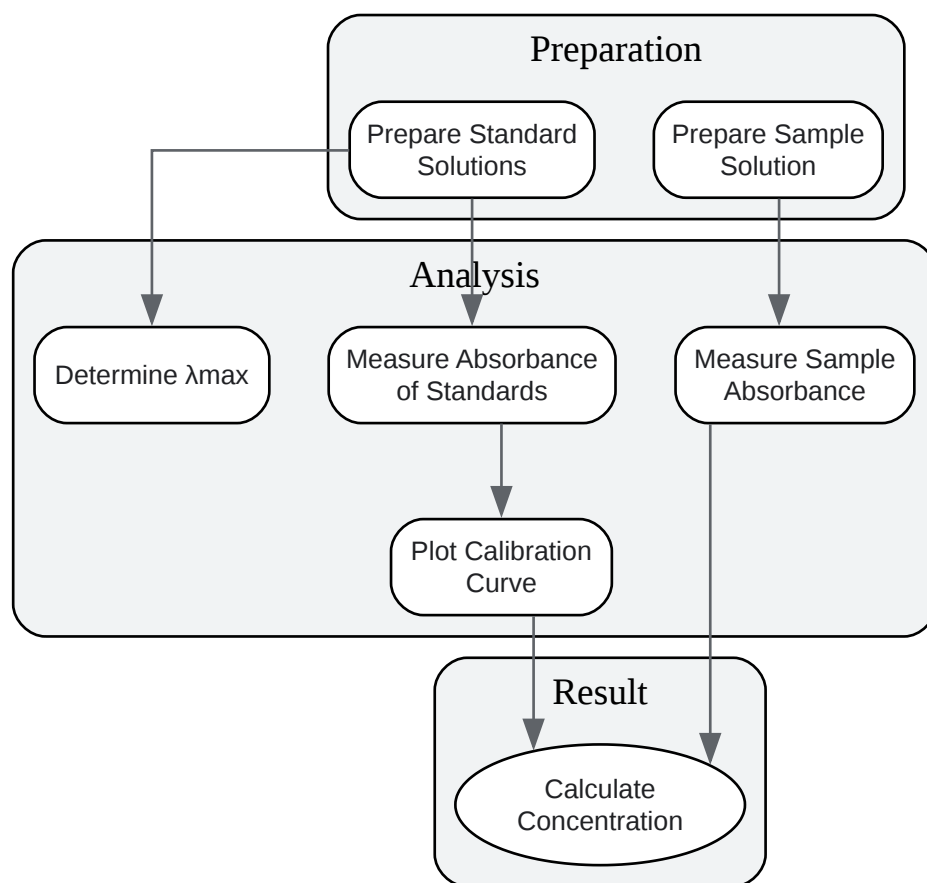
Instrumentation and Reagents:

- UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes
- Methanol (HPLC grade)
- **Proglumetacin maleate** reference standard

Procedure:

- Determination of λ_{max} :
 - Prepare a standard solution of **Proglumetacin maleate** in methanol (e.g., 10 $\mu\text{g/mL}$).
 - Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}).
- Preparation of Standard Solutions:
 - Prepare a stock solution of **Proglumetacin maleate** in methanol (e.g., 100 $\mu\text{g/mL}$).

- From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by appropriate dilution with methanol.
- Calibration Curve:
 - Measure the absorbance of each standard solution at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration to generate a calibration curve.
- Sample Analysis:
 - Prepare a solution of the sample containing **Proglumetacin maleate** in methanol, ensuring the final concentration falls within the range of the calibration curve.
 - Measure the absorbance of the sample solution at λ_{max} .
- Calculation:
 - Determine the concentration of **Proglumetacin maleate** in the sample by interpolating its absorbance value on the calibration curve.



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